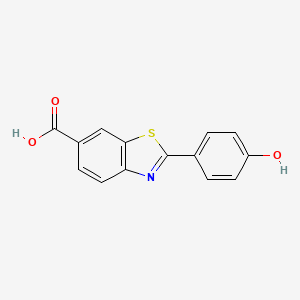

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid

説明

¹H NMR (400 MHz, DMSO-d₆) :

- δ 12.85 (s, 1H, -COOH)

- δ 9.92 (s, 1H, phenolic -OH)

- δ 8.20–7.30 (m, 7H, aromatic protons)

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 167.8 (COOH)

- δ 160.2 (C-OH phenolic)

- δ 153.1–116.4 (aromatic carbons)

IR (KBr, cm⁻¹) :

- 3200–2500 (broad, -OH stretch)

- 1685 (C=O stretch)

- 1590 (C=N benzothiazole)

Mass Spectrometry (ESI+) :

- m/z 271.03 [M+H]⁺

- Fragments: m/z 227 (loss of CO₂), m/z 154 (benzothiazole ring cleavage)

These spectral features align with computational predictions derived from its structure.

特性

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMUXDJTCIQKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with 4-hydroxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzothiazole ring. The reaction mixture is heated to a temperature range of 150-200°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiazole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid, exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of breast cancer cell lines both in vitro and in vivo. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in Alzheimer's disease. A study highlighted the use of bifunctional chelators based on this compound for positron emission tomography imaging of amyloid plaques, which are characteristic of Alzheimer's pathology. The complex formed with copper-64 showed significant binding to these plaques, indicating potential for diagnostic applications .

Antioxidant Properties

The antioxidant activity of benzothiazole derivatives is another area of interest. These compounds can scavenge free radicals and protect against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Materials Science

Fluorescent Probes

this compound has been utilized in the development of fluorescent probes for detecting hydrogen sulfide in biological systems and food safety applications. These probes leverage the unique photophysical properties of the benzothiazole moiety, allowing for real-time imaging and quantification of H₂S levels in various matrices .

Environmental Applications

UV Protection

Due to its structural characteristics, this compound is explored as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation while exhibiting low toxicity makes it a candidate for safe skin protection formulations .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Research

A study conducted by Rosenberg et al. synthesized several benzothiazole derivatives and evaluated their efficacy against breast cancer cell lines. Among the compounds tested, one derivative exhibited an IC50 value of 4.79 μM against hERG potassium channels, indicating its potential as a multifunctional drug candidate .

Case Study 2: Neuroimaging in Alzheimer's Disease

In research focusing on Alzheimer's diagnostics, a complex formed with 64Cu-YW-15 was shown to selectively stain amyloid β plaques in ex vivo autoradiography studies, demonstrating the utility of benzothiazole derivatives in neuroimaging applications .

作用機序

The mechanism of action of 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity. Additionally, the benzothiazole ring can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

類似化合物との比較

Table 1: Structural Features of Selected Benzothiazole Derivatives

Key Observations :

- β-Lactam Derivatives (e.g., 5b): The incorporation of a β-lactam ring (azetidinone) enhances antibacterial activity by mimicking β-lactam antibiotics, which inhibit bacterial cell wall synthesis .

- Thiazolidinone Derivatives (e.g., 4a-h): Thiazolidinone moieties introduce additional hydrogen-bonding sites, improving interactions with microbial enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The β-lactam derivative (5b) exhibits a higher melting point (220–222°C) compared to intermediates, indicating increased stability due to ring strain and hydrogen bonding .

- IR spectra confirm functional group integrity, with β-lactam C=O stretches (~1750 cm⁻¹) distinct from carboxylic acid (~1710 cm⁻¹) or amide (~1645 cm⁻¹) groups .

Table 3: Antimicrobial and Anticancer Activities

Key Observations :

- β-Lactam derivatives (e.g., 5b) show potent antibacterial activity, comparable to first-line β-lactam antibiotics .

- Thiazolidinone hybrids (e.g., PP2) demonstrate dual antimicrobial and anticancer properties, highlighting the versatility of benzothiazole scaffolds .

- Benzimidazole analogs exhibit broader-spectrum activity but lower potency compared to benzothiazole derivatives .

生物活性

2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a hydroxyphenyl group and a carboxylic acid functional group, which contribute to its biological activity. The synthesis typically involves the reaction of 2-aminothiophenol with 4-hydroxybenzoic acid in the presence of dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride, under elevated temperatures (150-200°C) to facilitate cyclization .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest, as evidenced by Western blot analyses showing alterations in key regulatory proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell models, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

Case Studies

- Antimicrobial Study : A study conducted on benzothiazole derivatives revealed that this compound displayed potent antibacterial activity against Klebsiella pneumonia. The structural activity relationship (SAR) indicated that the presence of the hydroxy group significantly enhanced its antibacterial properties compared to other derivatives lacking this functional group .

- Anticancer Evaluation : In a series of experiments assessing the anticancer potential of benzothiazole derivatives, the compound was found to significantly inhibit cell migration in A549 cells. The study highlighted its ability to promote apoptosis at concentrations as low as 1 μM, demonstrating its potency as an anticancer agent .

Q & A

Q. What is the standard synthetic route for 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid and its derivatives?

The compound is synthesized via a multi-step process:

- Step 1 : Condensation of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride in chloroform under reflux, using anhydrous K₂CO₃ as a base, yielding 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid .

- Step 2 : Treatment of the intermediate with KSCN in refluxing acetone to form 2-(2-imino-4-oxo-thiazolidin-3-yl)benzothiazole-6-carboxylic acid .

- Step 3 : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol and anhydrous sodium acetate under reflux (120°C, 5 hours) to produce Schiff base derivatives (e.g., 4a-h) . Purity is monitored via TLC, and structures are confirmed by IR, ¹H/¹³C NMR, and elemental analysis .

Q. How are intermediates purified during synthesis?

- Solid products are filtered post-reflux, washed with water, dried, and recrystallized from ethanol or methanol .

- Anhydrous solvents (e.g., chloroform, acetone) and bases (e.g., K₂CO₃) minimize side reactions, improving yield and purity .

Q. What methodological approaches are used for antimicrobial screening?

- Derivatives are tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution assays .

- Activity is classified as slight to moderate (e.g., MIC values >50 µg/mL), suggesting limited membrane penetration or target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazolidinone derivatives?

- Solvent Choice : Ethanol enhances Schiff base formation compared to polar aprotic solvents .

- Stoichiometry : A 1:2 molar ratio of thiazolidinone intermediate to aldehyde ensures complete condensation .

- Catalysis : Anhydrous sodium acetate accelerates imine formation, reducing reaction time .

- Temperature Control : Prolonged reflux (5+ hours) at 120°C maximizes product formation but may require inert atmospheres to prevent oxidation .

Q. What structural features correlate with enhanced antimicrobial activity?

- Electron-Withdrawing Groups : 4-Chlorobenzylidene derivatives (4b) show marginally higher activity than 4-hydroxy (4h) analogs, likely due to increased lipophilicity .

- Spatial Arrangement : The planar benzothiazole-carboxylic acid moiety may facilitate DNA intercalation or enzyme inhibition, though steric hindrance from substituents (e.g., methyl groups) can reduce efficacy .

Q. How can contradictions in biological activity data be addressed?

- Solubility Limitations : Low aqueous solubility of derivatives (e.g., logP >3) may artificially reduce observed activity; formulation with DMSO or surfactants can improve bioavailability .

- Resistance Mechanisms : Screening against drug-resistant strains (e.g., MRSA) and combining with adjuvants (e.g., efflux pump inhibitors) may clarify true potency .

Q. What advanced spectroscopic techniques validate the compound’s structure?

- IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while hydrazino protons resonate at δ 10–12 ppm .

- ¹³C NMR : Carboxylic acid (δ 170–175 ppm) and thiazolidinone carbonyl (δ 165–170 ppm) peaks confirm regiochemistry .

Q. Are there unexplored pharmacological applications for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。